molecular formula C21H24NNaO8S B104501 sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate CAS No. 1225497-78-8

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate

Cat. No.: B104501
CAS No.: 1225497-78-8
M. Wt: 473.5 g/mol
InChI Key: VLQLUZFVFXYXQE-USRGLUTNSA-M
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Description

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate, also known as ON-01910.Na, is a synthetic benzyl styryl sulfone compound developed by Onconova Therapeutics. It is currently in phase III clinical trials for the treatment of myelodysplastic syndromes and leukemias . This compound is a multi-target inhibitor with significant potential in cancer therapy due to its ability to interfere with various cellular pathways .

Mechanism of Action

Rigosertib sodium, also known as ON-01910, is a synthetic benzyl styryl sulfone that is currently in phase III clinical trials for the treatment of several myelodysplastic syndromes and leukemias .

Target of Action

Rigosertib sodium is considered a multi-target inhibitor . It was first described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) . In addition to Plk1, rigosertib has been reported to interact with the PI3K/Akt pathway . It has also been described as a Ras–Raf binding mimetic, altering the Ras signaling pathway .

Mode of Action

Rigosertib sodium interacts with its targets in a variety of ways. As an inhibitor of Plk1, it disrupts the Plk1-mediated G2-M cell-cycle transition . When interacting with the PI3K/Akt pathway, rigosertib induces apoptosis . As a Ras–Raf binding mimetic, it hampers Ras mitogenic signaling .

Biochemical Pathways

Rigosertib sodium affects several biochemical pathways. It destabilizes microtubules, leading to cell-cycle alterations typical of other microtubule dynamic poisons . It also activates a stress-induced phospho-regulatory circuit that ultimately hyperphosphorylates and inactivates Ras signaling effectors .

Result of Action

Rigosertib sodium has shown anti-cancer activity in clinical trials. It induces apoptosis in cancer cells by inhibiting the PI3K/Akt pathway and promoting the phosphorylation of histone H2AX . It also induces G2/M arrest in the cell cycle . Antitumor efficacy was observed in patients who previously progressed on gemcitabine-based therapy .

Biochemical Analysis

Biochemical Properties

Rigosertib Sodium has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It was originally described as an inhibitor for the master mitotic kinase Polo-like kinase (Plk1) . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .

Cellular Effects

Rigosertib Sodium has been shown to inhibit the growth of various cancer cell lines by arresting cells in mitosis, which leads to cell death . It exerts its effects mainly by interfering with mitotic spindle assembly . It has also been shown to increase the production of reactive oxygen species (ROS) and alter the expression of numerous proteins involved in apoptosis .

Molecular Mechanism

Rigosertib Sodium is a non–ATP-binding small molecule that disrupts Plk1-mediated G2–M cell-cycle transition, thereby inducing mitotic arrest and apoptosis . In addition, rigosertib Sodium was recently found to exhibit phosphoinositide 3-kinase (PI3K) inhibitory activity . It has also been described as a microtubule-depolymerizing agent that leads to cell-cycle alterations .

Temporal Effects in Laboratory Settings

The cellular effects of Rigosertib Sodium have been observed in as few as 4 hours and were irreversible after treatment . The alterations in the cell cycle and in cell-cycle-related proteins were observed at lower concentrations .

Dosage Effects in Animal Models

In a xenograft model of rhabdomyosarcoma, rigosertib Sodium treatment delayed tumor growth and prolonged survival . One dose-limiting toxicity (death) occurred at the highest dose level tested .

Metabolic Pathways

Rigosertib Sodium has been reported to interact with the PI3K/Akt pathway . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .

Subcellular Localization

Rigosertib Sodium has been shown to interfere with mitotic spindle assembly, suggesting a localization at the mitotic spindle

Chemical Reactions Analysis

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and sulfides .

Scientific Research Applications

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate is unique due to its multi-target inhibitory activity. Similar compounds include:

Properties

IUPAC Name

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLUZFVFXYXQE-USRGLUTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
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sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
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sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
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sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
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sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
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sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
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Q & A

Q1: What are the molecular targets of Rigosertib sodium and how does its inhibition of these targets lead to its anti-cancer effects?

A: Rigosertib sodium is a small molecule inhibitor that targets multiple pathways involved in cancer cell survival and proliferation. Although initially thought to be a specific inhibitor of Polo-like kinase 1 (Plk1) [], further research has shown that it affects several other key signaling pathways. []

Q2: What are some of the combinatorial therapeutic approaches being investigated with Rigosertib Sodium?

A: Given that Rigosertib Sodium affects multiple signaling pathways, it is being explored in combination with other chemotherapeutic agents. Research indicates a synergistic antitumor activity when Rigosertib Sodium is used with other chemotherapy drugs. [] Specifically, studies have shown a significant combinatorial benefit when Rigosertib Sodium is used with Cisplatin in HPV-negative head and neck squamous cell carcinoma (HNSCC) cell lines. [] This synergistic effect suggests a potential for improved efficacy in treating certain cancers.

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